molecular formula C9H7F3O2 B564124 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone CAS No. 100656-08-4

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone

Cat. No.: B564124
CAS No.: 100656-08-4
M. Wt: 204.148
InChI Key: GAZACMARZYLTII-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7F3O2 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone typically involves the reaction of 2-(hydroxymethyl)benzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity to biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-(hydroxymethyl)phenyl)ethanone is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZACMARZYLTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664268
Record name 2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100656-08-4
Record name 2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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